molecular formula C10H13N3O B14085280 2-(2,3-dihydroindol-1-yl)-N'-hydroxyethanimidamide

2-(2,3-dihydroindol-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B14085280
M. Wt: 191.23 g/mol
InChI Key: YIDJTXKMHKSHPU-UHFFFAOYSA-N
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Description

2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent steps may include N-alkylation and other modifications to introduce the hydroxyethanimidamide group .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H13N3O/c11-10(12-14)7-13-6-5-8-3-1-2-4-9(8)13/h1-4,14H,5-7H2,(H2,11,12)

InChI Key

YIDJTXKMHKSHPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=NO)N

Origin of Product

United States

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